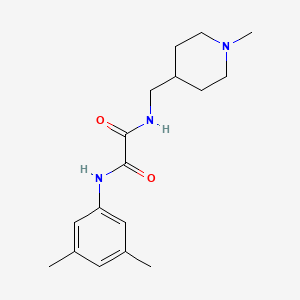

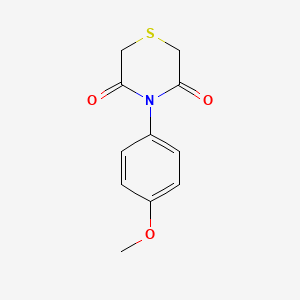

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Transformations of Related Compounds in Soil

The study of transformations of herbicides in soil is crucial for understanding their environmental impact and degradation pathways. One such compound, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, undergoes transformation in soil, resulting in products such as 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methyleneoxazoline and N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide. These transformations are influenced by soil temperature and type, with higher temperatures accelerating the process. Interestingly, the herbicidal activity of the transformation products is significantly lower than the original compound .

Synthesis of Imidazole-Amine Ligands

The synthesis of imidazole-amine ligands is another area of interest, particularly for creating compounds with variable second-coordination spheres. A versatile reagent, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, has been developed from 1-methyl-2-carboxaldehyde. This reagent is particularly useful for reductive amination reactions, yielding a series of ligands that can be further functionalized with amino acids, Schiff bases, and other amides .

Kinetic Parameters for Oxyacyl Radicals

In the realm of kinetic studies, N,S-Dimethyldithiocarbamyl oxalates have been identified as novel precursors for alkyloxyacyl radicals. These precursors are more suitable for kinetic studies than existing ones, allowing for the determination of accurate rate data for radical cyclization processes .

Novel Synthetic Approaches to Oxalamides

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing a classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a new pathway for synthesizing anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis of Dichloroacetamides

Extensive spectroscopic investigations have been carried out on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide. These studies include ab initio and DFT studies to determine structural, thermodynamical, and vibrational characteristics. The influence of methyl groups on the amide group's characteristic frequencies was also examined. The most stable conformer, frontier molecular orbitals energies, and intramolecular electronic interactions were determined, providing insights into the compounds' molecular structures .

科学的研究の応用

Catalysis and Synthetic Applications

- Copper-Catalyzed Coupling Reactions : The ligand N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, promoting the formation of internal alkynes with great diversity under mild conditions (Chen et al., 2023).

Pharmacological Research

- Orexin Receptor Antagonism : Studies on compounds with similar structural motifs, such as those targeting orexin receptors, have been conducted to understand their potential in treating sleep disorders and related conditions. For instance, selective antagonism at the orexin-1 receptor (OX1R) has been investigated for its role in binge eating and other compulsive behaviors, suggesting novel pharmacological treatments for these conditions (Piccoli et al., 2012).

Material Science and Optoelectronics

- Nonlinear Optical Properties : The synthesis and characterization of novel compounds with potential nonlinear optical properties have been explored, indicating applications in optoelectronics and materials science. For example, 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones exhibit significant optical limiting behavior, highlighting their utility in developing optical devices (Murthy et al., 2013).

Chemical Transformations and Stability

- Herbicide Transformation : Research on N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a related chemical structure, discusses its transformation in soil and the generation of less active herbicidal products, providing insights into environmental stability and degradation pathways of similar compounds (Yih et al., 1970).

特性

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-12-8-13(2)10-15(9-12)19-17(22)16(21)18-11-14-4-6-20(3)7-5-14/h8-10,14H,4-7,11H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSFAXXEICIKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)

![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)

![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)

![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)

![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)